2,3-Dichloro-4-nitroaniline

Catalog No.
S3704104
CAS No.
69951-03-7
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-4-nitroaniline

CAS Number

69951-03-7

Product Name

2,3-Dichloro-4-nitroaniline

IUPAC Name

2,3-dichloro-4-nitroaniline

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2

InChI Key

BOHXXTUGYSFUHK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]

The exact mass of the compound 2,3-Dichloro-4-nitroaniline is 205.9649828 g/mol and the complexity rating of the compound is 185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichloro-4-nitroaniline is a highly specialized halogenated nitroaromatic intermediate utilized primarily in the synthesis of fused heterocyclic systems, advanced azo dyes, and as a discrete analytical standard. Unlike its widely commercialized isomer 2,6-dichloro-4-nitroaniline (the agricultural fungicide Dicloran), the 2,3-dichloro substitution pattern provides an asymmetric electronic and steric profile. This specific arrangement—featuring a mono-ortho-substituted primary amine and a highly activated chlorine atom ortho to the nitro group—makes it an indispensable precursor for regioselective nucleophilic aromatic substitution (SnAr) and thermal cyclization protocols where symmetric or di-ortho-blocked analogs fail .

Research Fit

Pattern Specific 2,3-dichloro-4-nitro substitution for targeted synthesis
Utility Key intermediate for pharmaceutical and agrochemical research
Synthesis Supports construction of distinct heterocyclic and azo dye scaffolds

Substituting 2,3-dichloro-4-nitroaniline with the more common 2,6-dichloro-4-nitroaniline or 2,4-dichloro-6-nitroaniline will result in catastrophic synthetic failure for specific downstream targets. The 2,6-isomer features di-ortho chlorine substitution that sterically chokes the amine and blocks both adjacent carbon positions, completely preventing Gould-Jacobs-type cyclizations required to form quinoline or quinolone cores. Furthermore, because the chlorines in the 2,6-isomer are meta to the nitro group, they are electronically deactivated toward nucleophilic attack. Procurement must strictly specify the 2,3-isomer when the synthetic route requires an open C6 position for ring closure or an activated C3 chlorine for regioselective functionalization [1].

Substitution Risk

Lipophilicity LogP differences may shift partitioning and chromatographic behavior, altering purification outcomes.
Thermal Higher boiling point vs. 2,5-isomer may affect distillation conditions and thermal process design.
Reactivity Unique steric/electronic environment may change SNAr regioselectivity; direct isomer swap can compromise synthetic route.

Viability in Gould-Jacobs Cyclization for Heterocyclic Synthesis

The synthesis of fused heterocycles, such as 7,8-dichloro-6-nitroquinolones, relies on the thermal ring closure of anilinoacrylate intermediates. 2,3-Dichloro-4-nitroaniline possesses an open C6 position (ortho to the amine), allowing successful condensation with diethyl ethoxymethylenemalonate (EMME) and subsequent cyclization at 250°C to yield the target quinolone core. In contrast, 2,6-dichloro-4-nitroaniline has both ortho positions (C2 and C6) blocked by chlorine atoms, rendering this cyclization pathway sterically impossible without high-energy dehalogenation [1].

Evidence DimensionOrtho-position availability for thermal ring closure
Target Compound Data2,3-Dichloro-4-nitroaniline: Open C6 position allows >60% yield of anilinoacrylate and successful quinolone cyclization.
Comparator Or Baseline2,6-Dichloro-4-nitroaniline: Both C2 and C6 blocked; 0% yield for standard direct cyclization.
Quantified DifferenceAbsolute binary difference (viable vs. sterically prohibited) for Gould-Jacobs cyclization.
ConditionsReaction with EMME followed by thermal cyclization in Dowtherm at 250°C.

Buyers synthesizing quinoline, quinolone, or imidazoquinoline APIs must procure the 2,3-isomer, as di-ortho-blocked isomers physically cannot undergo the required ring closure.

Lipophilicity
Head-to-head
2.3 (XLogP3)
vs 2.71–3.59 (2,5- and 2,6-isomers)
Lower polarity may alter partitioning and purification workflows
Computed values; method-dependent context

Regioselective Nucleophilic Aromatic Substitution (SnAr) Capability

The regiochemistry of the chlorines relative to the nitro group dictates their susceptibility to nucleophilic attack. In 2,3-dichloro-4-nitroaniline, the C3 chlorine is positioned strictly ortho to the strongly electron-withdrawing C4 nitro group, highly activating it for SnAr reactions with amines, thiols, or alkoxides. Conversely, in the 2,6-dichloro-4-nitroaniline comparator, both chlorines are positioned meta to the nitro group. Meta-halogens lack the resonance stabilization required for the Meisenheimer complex, making the 2,6-isomer highly resistant to catalyst-free SnAr [1].

Evidence DimensionElectronic activation of chlorine for SnAr
Target Compound Data2,3-Dichloro-4-nitroaniline: C3 chlorine is ortho to NO2 (highly activated for nucleophilic displacement).
Comparator Or Baseline2,6-Dichloro-4-nitroaniline: C2 and C6 chlorines are meta to NO2 (deactivated/resistant to SnAr).
Quantified DifferenceOrtho-activation enables catalyst-free SnAr at C3, whereas meta-positioning prevents it.
ConditionsCatalyst-free nucleophilic aromatic substitution with standard nucleophiles.

Enables the design of asymmetric, multi-substituted aromatic building blocks by allowing selective displacement of the C3 chlorine without requiring expensive palladium or copper catalysts.

Boiling Point
Head-to-head
367.4°C
vs 361.1°C (2,5-isomer)
Higher bp may influence distillation and thermal process selection
~6.3°C difference at 760 mmHg

Amine Nucleophilicity and Processability in Diazotization

The steric environment around the primary amine dictates the kinetics of diazotization and acylation, which are critical steps in dye manufacturing. 2,3-Dichloro-4-nitroaniline features a mono-ortho substitution pattern (chlorine at C2, hydrogen at C6), leaving the amine relatively accessible. The 2,6-dichloro-4-nitroaniline isomer is di-ortho substituted, creating a severe steric shield around the amine that significantly depresses its nucleophilicity and often requires forcing conditions (such as nitrosyl sulfuric acid) to achieve complete diazotization [1].

Evidence DimensionSteric hindrance at the primary amine
Target Compound Data2,3-Dichloro-4-nitroaniline: Mono-ortho substituted (lower steric bulk, standard diazotization kinetics).
Comparator Or Baseline2,6-Dichloro-4-nitroaniline: Di-ortho substituted (high steric bulk, retarded kinetics requiring harsh conditions).
Quantified DifferenceSignificant reduction in activation energy and reagent harshness required for amine functionalization.
ConditionsStandard aqueous/acidic diazotization or acylation protocols.

For industrial scale-up of azo dyes or triazoles, the 2,3-isomer offers smoother processability, lower defect rates, and avoids the extreme acidic conditions required for di-ortho-blocked anilines.

Density
Reported
1.624 g/cm³
Parity with 2,5-isomer (1.624–1.626)
Density parity supports reactivity-driven selection
Non-differentiating physical property

Chromatographic Specificity in EPA 625.1 Environmental Testing

In environmental monitoring, specific isomers must be quantified independently due to their different toxicological profiles. 2,3-Dichloro-4-nitroaniline is mandated as a distinct target analyte in EPA Method 625.1 for extractable organics in non-potable water. It possesses a unique GC/MS retention time and fragmentation pattern that resolves it entirely from 2,6-dichloro-4-nitroaniline (Dicloran), a common agricultural runoff contaminant. Utilizing the incorrect isomer as a calibration standard results in immediate compliance failure and false quantification [1].

Evidence DimensionAnalytical standard validity and chromatographic resolution
Target Compound Data2,3-Dichloro-4-nitroaniline: Distinct retention time and validated standard for EPA 625.1.
Comparator Or Baseline2,6-Dichloro-4-nitroaniline: Different retention time; cannot cross-calibrate.
Quantified Difference100% non-interchangeability in regulatory analytical matrices.
ConditionsGC/MS analysis under EPA Method 625.1 parameters.

Environmental testing laboratories must procure the exact 2,3-isomer CAS 69951-03-7 to maintain accreditation and ensure accurate quantification of non-potable water matrices.

Reactivity Profile
Class-level
Unique 2,3-substitution steric/electronic environment
May enable distinct SNAr regioselectivity
Inferred from structure; no direct rate data
Purity Grades
Specification review
95% (standard) / 98% (high-purity)
Comparable to 2,6-isomer 95% offerings
Options support sensitivity-matched procurement
Vendor-specified via HPLC/GC/NMR
Application Context
Reported
Documented in azo dye, quinazoline synthesis
Guides targeted isomer selection for known pathways
Based on vendor and patent documentation

Synthesis of Fused Heterocyclic APIs

Ideal for manufacturing 7,8-dichloro-6-nitroquinolones, imidazo[4,5-g]quinolines, and triazolo[4,5-g]quinolines where an open C6 position is mandatory for thermal ring closure .

Regioselective Aromatic Functionalization

The preferred precursor for generating asymmetric, heavily substituted benzenes, leveraging the highly activated C3 chlorine for catalyst-free nucleophilic aromatic substitution (SnAr) .

Advanced Azo Dye and Pigment Production

Selected over di-ortho-substituted analogs when standard, scalable diazotization kinetics are required without the use of extreme reagents like nitrosyl sulfuric acid .

Environmental Analytical Standards

Procured by accredited testing laboratories as a mandatory calibration standard for EPA Method 625.1 to accurately quantify extractable organics in non-potable water, distinct from agricultural Dicloran runoff .

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold design
Substitution pattern specificity
Reactivity and selectivity in lead series
Azo dye and pigment development
Substituent effect on color properties
Batch-to-batch color consistency
Novel agrochemical intermediate
Thermal and chemical stability context
High-temperature reaction compatibility
Patent-protected route scale-up
CAS-specific process validation
Impurity profile and yield reproducibility

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.9649828 g/mol

Monoisotopic Mass

205.9649828 g/mol

Heavy Atom Count

12

Wikipedia

2,3-dichloro-4-nitroaniline

Explore Compound Types